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Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By
targeting SGLT2, Ertugliflozin effectively reduces blood glucose levels, making it a valuable
therapeutic agent in the management of type 2 diabetes mellitus.[3] Understanding the in vitro
effects of Ertugliflozin on glucose transport is crucial for elucidating its mechanism of action
and for the development of novel anti-diabetic therapies.

These application notes provide detailed protocols for performing in vitro glucose uptake
assays using Ertugliflozin in relevant cell lines. The methodologies described are suitable for
screening and characterizing the effects of Ertugliflozin and other SGLT2 inhibitors on cellular
glucose transport.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory concentrations of Ertugliflozin.

Target Organism Assay Type IC50
hSGLT2 Human Cell-free 0.877 nM[1][2]
hSGLT1 Human Cell-free 1960 nM[1][2]
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Table 1: In vitro inhibitory activity of Ertugliflozin against human SGLT1 and SGLT2

transporters.
Cell Line Assay Type Tracer IC50
HUVEC Glucose Uptake 14C-Deoxyglucose 85 uM[4]

Table 2: In vitro inhibition of glucose uptake by Ertugliflozin in Human Umbilical Vein
Endothelial Cells (HUVECS).

Parameter Value Condition

Daily therapeutic dose of 15
Cmax 1 uM (436 ng/mL)[4]
mg at steady state[4]

Table 3: Maximal plasma concentration (Cmax) of Ertugliflozin.

Signaling Pathways and Experimental Workflow

The primary mechanism of Ertugliflozin is the direct inhibition of SGLT2. However, in
metabolically active tissues like adipose and muscle, glucose uptake is primarily mediated by
the GLUT4 transporter, which translocates to the plasma membrane in response to insulin
signaling. While SGLT2 inhibitors are not expected to directly interfere with this pathway, their
systemic effects on glucose homeostasis can indirectly influence insulin sensitivity and
signaling.
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Insulin-mediated GLUT4 translocation pathway.
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The following diagram illustrates a general workflow for an in vitro glucose uptake assay to
evaluate the effect of Ertugliflozin.

Experimental Workflow: In Vitro Glucose Uptake Assay

1. Cell Culture
(e.g., 3T3-L1 Adipocytes or L6 Myotubes)

( 2. Serum Starvation )

3. Pre-incubation with Ertugliflozin

l

4. Insulin Stimulation (Optional)

5. Glucose Uptake Measurement
(Radiometric or Fluorescent)

6. Data Analysis
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General workflow for in vitro glucose uptake assays.

Experimental Protocols

Two common methods for measuring glucose uptake are presented: a radiometric assay using
3H-2-deoxyglucose and a fluorescent assay using 2-NBDG.

Protocol 1: Radiometric Glucose Uptake Assay in 3T3-L1
Adipocytes

This protocol is adapted from standard procedures for measuring glucose uptake in
differentiated 3T3-L1 adipocytes.

Materials:

 Differentiated 3T3-L1 adipocytes (in 12-well plates)
» Ertugliflozin

e Insulin (100 nM)

o Krebs-Ringer-HEPES (KRH) buffer

e 3H-2-deoxyglucose

e Cytochalasin B (as a negative control)

e Phloridzin (as a general SGLT/GLUT inhibitor control)
 Scintillation fluid

 Scintillation counter

Procedure:

o Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate
into mature adipocytes using a standard protocol (e.g., using IBMX, dexamethasone, and
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insulin).

e Serum Starvation: Two to four hours before the assay, wash the differentiated adipocytes
twice with serum-free DMEM and incubate in the same medium.

e Pre-incubation with Inhibitors: Wash the cells with KRH buffer. Pre-incubate the cells with
varying concentrations of Ertugliflozin (e.g., 1 nM to 100 uM) in KRH buffer for 30-60
minutes at 37°C. Include wells with vehicle control, cytochalasin B, and phloridzin.

« Insulin Stimulation (Optional): To assess the effect on insulin-stimulated glucose uptake, add
100 nM insulin to the designated wells for the last 20-30 minutes of the pre-incubation
period.

e Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 3H-2-deoxyglucose
(final concentration ~0.1 pCi/mL) and unlabeled 2-deoxyglucose. Incubate for 5-10 minutes
at 37°C.

o Termination of Uptake: Stop the assay by aspirating the radioactive solution and washing the
cells three times with ice-cold PBS.

» Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1%
SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure
radioactivity using a scintillation counter.

o Data Analysis: Determine the amount of glucose uptake and calculate the percentage of
inhibition by Ertugliflozin compared to the vehicle control.

Protocol 2: Fluorescent Glucose Uptake Assay in L6
Myotubes

This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake in L6
myotubes.

Materials:

» Differentiated L6 myotubes (in 96-well black, clear-bottom plates)
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Ertugliflozin

Insulin (100 nM)

Krebs-Ringer-HEPES (KRH) buffer or PBS
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
Fluorescence plate reader

Procedure:

Cell Culture and Differentiation: Culture L6 myoblasts to confluence and differentiate into
myotubes by reducing the serum concentration in the culture medium.

Serum Starvation: Before the assay, starve the myotubes in serum-free medium for 2-4
hours.

Pre-incubation with Ertugliflozin: Wash the cells with KRH buffer or PBS. Pre-incubate with
different concentrations of Ertugliflozin for 30-60 minutes at 37°C.

Insulin Stimulation (Optional): Add 100 nM insulin to the appropriate wells for the final 20-30
minutes of pre-incubation.

Glucose Uptake: Add 2-NBDG (final concentration 50-100 uM) to each well and incubate for
30-60 minutes at 37°C.

Termination and Washing: Remove the 2-NBDG solution and wash the cells three times with
ice-cold PBS to remove extracellular fluorescence.

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity
using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Data Analysis: Quantify the fluorescence intensity and calculate the effect of Ertugliflozin on
glucose uptake.

Conclusion
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The provided protocols and data offer a comprehensive guide for researchers investigating the
in vitro effects of Ertugliflozin on glucose uptake. These assays are essential tools for
characterizing the pharmacological profile of SGLT2 inhibitors and for exploring their potential
mechanisms of action beyond renal glucose transport. The selection of the cell line and assay
method should be guided by the specific research question and the available laboratory

resources.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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